molecular formula C20H27NO3 B034761 ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI- CAS No. 19733-84-7

ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-

Cat. No. B034761
CAS RN: 19733-84-7
M. Wt: 329.4 g/mol
InChI Key: JCTQHLAPAKSNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2,2'-((3-(p-(phenoxyMethyl)phenyl)propyl)imino)di- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPI or Ethanolamine EPP. EPPI is a versatile compound that can be used in the synthesis of various materials, such as polymers, surfactants, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of EPPI is not fully understood. However, it is believed that EPPI exerts its effects by binding to specific receptors or enzymes in the body. EPPI has been found to bind to the nicotinic acetylcholine receptor, which is involved in various physiological processes, such as muscle contraction and neurotransmission. EPPI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is involved in cognitive processes.

Biochemical And Physiological Effects

EPPI has been found to have various biochemical and physiological effects. EPPI has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. EPPI has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a role in the pathogenesis of various inflammatory diseases. Moreover, EPPI has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

EPPI has several advantages as a chemical compound for lab experiments. EPPI is readily available and can be synthesized using simple methods. EPPI is also stable under various conditions and can be stored for long periods without degradation. However, EPPI has some limitations in lab experiments. EPPI is toxic and should be handled with care. Moreover, EPPI is not water-soluble, which limits its use in aqueous solutions.

Future Directions

EPPI has several potential future directions for scientific research. EPPI can be used in the synthesis of novel materials, such as polymers and surfactants, with unique properties. EPPI can also be used as a starting material for the synthesis of novel pharmaceuticals with improved efficacy and safety profiles. Moreover, EPPI can be further studied for its potential applications in various fields, such as agriculture, food science, and environmental science.
Conclusion
EPPI is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPI can be synthesized using simple methods and has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. EPPI has several advantages as a chemical compound for lab experiments, but also has some limitations. EPPI has several potential future directions for scientific research, which can lead to the development of novel materials and pharmaceuticals with improved properties.

Synthesis Methods

The synthesis of EPPI involves the reaction of ethanolamine with 3-(p-(phenoxyMethyl)phenyl)propylamine. The reaction takes place in the presence of a catalyst, such as triethylamine, at room temperature. The yield of EPPI can be improved by using a solvent, such as acetonitrile. The reaction mechanism involves the formation of an imine bond between the two amines.

Scientific Research Applications

EPPI has been extensively studied for its potential applications in various fields. EPPI has been used in the synthesis of polyurethane foams, surfactants, and pharmaceuticals. EPPI has also been studied for its antimicrobial, anti-inflammatory, and anticancer properties. EPPI has been found to exhibit potent antimicrobial activity against various bacteria and fungi. EPPI has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, EPPI has shown promising anticancer activity by inducing apoptosis in cancer cells.

properties

CAS RN

19733-84-7

Product Name

ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-[3-[4-(phenoxymethyl)phenyl]propyl]amino]ethanol

InChI

InChI=1S/C20H27NO3/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2

InChI Key

JCTQHLAPAKSNOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO

Other CAS RN

19733-84-7

synonyms

2,2'-[[3-(4-Phenoxymethylphenyl)propyl]imino]diethanol

Origin of Product

United States

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